7-Fluorobenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNS/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAZFZGBTVVVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 7-Fluorobenzo[d]thiazole, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each provide unique and complementary information to fully characterize its molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Fluorine-Proton Coupling
¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within a molecule. In this compound, the aromatic protons are influenced by the electron-withdrawing nature of the fluorine atom and the heterocyclic thiazole (B1198619) ring. The spectrum is expected to show distinct signals for the protons on the benzene (B151609) ring (H-4, H-5, and H-6) and the thiazole ring (H-2).
A key feature in the ¹H NMR spectrum of this compound is the presence of fluorine-proton coupling (J-coupling). The fluorine atom at the C-7 position will couple with adjacent and sometimes more distant protons, leading to the splitting of their respective signals. Specifically, a three-bond coupling (³JHF) is expected between the fluorine at C-7 and the proton at C-6, and a four-bond coupling (⁴JHF) is anticipated between the fluorine at C-7 and the proton at C-5. These coupling constants provide valuable information for the unambiguous assignment of the proton signals.
Table 1: ¹H NMR Spectral Data for a Related Compound: 2-chloro-7-fluorobenzothiazole
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | 7.78 | d | 7.9 |
| H-5 | 7.25 | t | 7.9 |
Note: Data is for 2-chloro-7-fluorobenzothiazole and serves as an estimation for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring atoms and functional groups.
The fluorine atom at C-7 will have a significant effect on the chemical shifts of the carbons in the benzene ring due to its strong electronegativity and ability to participate in resonance. The carbon directly bonded to the fluorine (C-7) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Additionally, two-bond (²JCF) and three-bond (³JCF) couplings to C-6 and C-5, respectively, are expected, which can further aid in the assignment of the carbon signals. The carbons of the thiazole ring (C-2, C-8, and C-9) will also have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 150-155 |
| C-4 | 120-125 |
| C-5 | 125-130 |
| C-6 | 115-120 (d, ²JCF) |
| C-7 | 160-165 (d, ¹JCF) |
| C-8 | 130-135 (d, ²JCF) |
Note: These are predicted values based on known substituent effects and data from related benzothiazole (B30560) derivatives.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Position and Electronic Environment Elucidation
¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. nist.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong and sharp signals. nist.gov The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for confirming the position of the fluorine substituent. nist.gov
The chemical shift of the fluorine atom in an aromatic system is influenced by the electronic nature of the ring and any other substituents present. For fluoroaromatic compounds, the chemical shifts are typically observed in a wide range, but for a fluorine atom attached to a benzene ring, the shift is expected to be in the range of -100 to -140 ppm relative to a standard reference such as CFCl₃. The signal for the fluorine atom in this compound will likely appear as a complex multiplet due to couplings with the neighboring protons (H-6 and H-5).
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound (C₇H₄FNS), the molecular ion peak [M]⁺ in the mass spectrum would be expected at an m/z value corresponding to its monoisotopic mass. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula with a high degree of confidence.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The benzothiazole ring is relatively stable, but fragmentation can occur through characteristic pathways, such as the loss of small neutral molecules. The presence of the fluorine atom will also influence the fragmentation pattern.
Table 3: Expected HRMS Data for this compound
| Ion Formula | Calculated m/z |
|---|
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the aromatic C-H bonds, the C=C and C=N bonds of the fused ring system, and the C-F bond. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations are found in the 1600-1400 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong absorption band in the fingerprint region, typically between 1250 and 1000 cm⁻¹.
Table 4: Characteristic IR Absorption Frequencies for Benzothiazole Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| C=N Stretch | ~1640 |
| Aromatic C=C Stretch | 1600-1450 |
| C-F Stretch | 1250-1000 |
Note: These are typical ranges for benzothiazole derivatives and related aromatic compounds.
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.
While no crystal structure for this compound has been reported in the crystallographic databases, this technique would provide the most definitive structural information if a suitable crystal could be obtained. The data from an X-ray crystallographic analysis would allow for the precise measurement of all bond lengths and angles within the molecule, confirming the planarity of the benzothiazole ring system. Furthermore, it would reveal how the molecules pack in the solid state and identify any significant intermolecular interactions, such as π-stacking or fluorine-involved interactions, which can influence the physical properties of the compound.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-chloro-7-fluorobenzothiazole |
Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA))
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a powerful and widely utilized analytical technique for the purity assessment of pharmaceutical compounds and the analysis of complex mixtures. While specific research detailing the HPLC-PDA analysis of this compound is not extensively available in the public domain, the principles of the technique and its application to related benzothiazole and fluorinated aromatic compounds allow for a clear elucidation of its utility in characterizing this specific molecule.
The primary function of HPLC is to separate components within a sample mixture. This separation is achieved by passing the sample, dissolved in a mobile phase, through a stationary phase packed into a column. The differential interactions of the sample components with the stationary phase lead to their separation, with each component eluting from the column at a characteristic retention time.
For a compound such as this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, commonly consisting of water and an organic modifier like acetonitrile (B52724) or methanol. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape and resolution by controlling the ionization state of the analyte.
The Photodiode Array (PDA) detector adds a significant dimension to the analysis. Unlike a standard UV-Vis detector that monitors absorbance at a single wavelength, the PDA detector scans a range of wavelengths simultaneously. This provides a complete UV-Vis spectrum for each point in the chromatogram. The utility of PDA detection in the analysis of this compound is multifaceted:
Purity Assessment: The PDA detector is instrumental in assessing the purity of the main compound peak. By comparing the UV-Vis spectra at different points across a single chromatographic peak (e.g., the upslope, apex, and downslope), a peak purity analysis can be performed. If the peak represents a single, pure compound, the spectra will be identical. Spectral inhomogeneities indicate the presence of a co-eluting impurity.
Impurity Profiling: The technique allows for the detection and tentative identification of impurities, even at low levels. The spectral data can provide clues about the structure of an unknown impurity by comparing its spectrum to libraries of known compounds.
Method Development and Optimization: During the development of an HPLC method, the PDA detector helps in selecting the optimal detection wavelength for maximizing the sensitivity for this compound and any relevant impurities.
A hypothetical HPLC-PDA method for the analysis of this compound would be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).
The following interactive data table represents a typical set of parameters that would be established for an HPLC-PDA method for this compound. The values are illustrative of a standard method for a small organic molecule.
| Parameter | Value |
| Chromatographic System | |
| Instrument | HPLC with Photodiode Array Detector |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| PDA Detector Settings | |
| Wavelength Range | 200-400 nm |
| Detection Wavelength | To be determined based on UV maxima |
| Data Analysis | |
| Peak Purity Analysis | Spectral comparison across the peak |
In the context of mixture analysis, HPLC-PDA would be invaluable for separating this compound from starting materials, by-products, or degradation products. The retention time provides a reliable identifier for the compound under specific chromatographic conditions, while the PDA spectrum serves as a confirmatory fingerprint, enhancing the certainty of the identification.
Theoretical and Computational Chemistry of 7 Fluorobenzo D Thiazole Systems
Electronic Structure and Reactivity Prediction
Computational quantum mechanics serves as a cornerstone for predicting the intrinsic properties of 7-Fluorobenzo[d]thiazole. These methods allow for a detailed examination of electron distribution, orbital energies, and molecular stability, which collectively govern the compound's chemical behavior.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules, balancing computational cost with high accuracy. nih.gov For systems like this compound, DFT calculations, often employing functionals such as B3LYP with a basis set like 6-31+G(d,p), are used to optimize the molecular geometry and predict a variety of molecular properties. scirp.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, revealing how the fluorine substituent influences the planarity and geometry of the benzothiazole (B30560) ring system.
Furthermore, DFT is instrumental in generating molecular electrostatic potential (MEP) maps. scirp.org The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would highlight the electronegative fluorine and nitrogen atoms as regions of negative potential, while the hydrogen atoms would exhibit positive potential, indicating likely sites for intermolecular interactions. scirp.org
| Calculated Parameter | Typical Predicted Value/Outcome | Significance |
|---|---|---|
| C-F Bond Length | ~1.35 Å | Indicates a strong, stable bond characteristic of aryl fluorides. |
| C-S Bond Lengths | ~1.75 - 1.77 Å | Reflects the geometry of the thiazole (B1198619) ring. |
| C-N Bond Lengths | ~1.31 - 1.39 Å | Characterizes the thiazole ring's electronic structure. |
| Dipole Moment | Calculated in Debye | Quantifies the overall polarity of the molecule, influenced by the electronegative F atom. scirp.org |
| Molecular Electrostatic Potential (MEP) | Color-coded surface map | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites. scirp.org |
Note: The values in this table are illustrative for a benzothiazole system and represent the type of data generated by DFT calculations.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. irjweb.com The HOMO energy correlates with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.govirjweb.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. For this compound, the electron-withdrawing nature of the fluorine atom is expected to lower the energy of both the HOMO and LUMO orbitals compared to the unsubstituted parent compound. DFT calculations can precisely quantify these energies and the resulting gap. From these energies, global reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω) can be derived to further characterize the molecule's reactivity profile. mdpi.com
| Parameter | Formula | Typical Calculated Value (eV) | Interpretation |
|---|---|---|---|
| EHOMO | - | -6.0 to -7.0 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. irjweb.com |
| ELUMO | - | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. irjweb.com |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~4.5 | A larger gap indicates higher stability and lower chemical reactivity. irjweb.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~2.25 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~4.25 | Measures the ability to attract electrons. |
Note: The values in this table are illustrative representations for a stable aromatic heterocyclic system and are meant to demonstrate the output of FMO analysis.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. scirp.org It examines interactions between filled donor NBOs and empty acceptor NBOs, quantifying their stabilization energy (E(2)). These interactions, particularly hyperconjugative ones like π→π* and LP→π* (lone pair to antibonding orbital), are crucial for understanding molecular stability and electron density distribution. scirp.orgmdpi.com
For this compound, NBO analysis can elucidate the delocalization of π-electrons across the fused ring system and quantify the electronic contributions of the fluorine and sulfur atoms. For instance, interactions involving the lone pairs of the fluorine atom (LP(F)) with adjacent antibonding orbitals (e.g., π*(C-C)) can be quantified. The magnitude of the stabilization energy E(2) for the interaction between the nitrogen lone pair (LP(N)) and antibonding orbitals in the aromatic ring can provide insight into the availability of this lone pair, which directly influences the compound's basicity.
Computational methods are increasingly used to predict spectroscopic data, which serves as a powerful tool for structure validation. rsc.orgimperial.ac.uk Given the presence of a fluorine atom, predicting the ¹⁹F NMR chemical shift of this compound is of particular interest. Quantum mechanics-based calculations, especially DFT, can predict NMR chemical shieldings. nih.gov To achieve high accuracy, these calculations must account for environmental effects, often through a combined Quantum Mechanics/Molecular Mechanics (QM/MM) approach, especially when the molecule is in a complex environment like a protein binding site. nih.govuni-muenchen.de Methods like the gauge-including atomic orbital (GIAO) method are commonly employed. The calculated isotropic shielding constant is then converted to a chemical shift by referencing it against a standard compound (e.g., CFCl₃). Comparing the predicted chemical shift with experimental data provides a stringent test of the computational model and can help confirm the molecular structure. imperial.ac.ukuni-muenchen.de
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. plos.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. nih.gov For a relatively rigid molecule like this compound, MD simulations are particularly useful for studying its interactions with solvent molecules or within a larger biological system. rsc.org
By simulating this compound in a solvent box (e.g., water), one can analyze the radial distribution functions to understand how solvent molecules arrange around the solute. The simulations can also reveal the stability of specific conformations and the flexibility of the molecule. When placed in a biological environment, such as the active site of a protein, MD simulations can assess the stability of the binding pose predicted by molecular docking, providing insights into the dynamic nature of the protein-ligand interactions. nih.gov Key analyses of MD trajectories include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the system. nih.gov
Molecular Docking Studies for Biological Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). plos.org This method is central to structure-based drug design. amazonaws.com For this compound, docking studies can be performed to screen for potential biological targets and to understand its binding mode at an atomic level.
The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). The results can identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com For example, the nitrogen atom of the thiazole ring could act as a hydrogen bond acceptor, while the fused aromatic rings could engage in π-π stacking with aromatic amino acid residues like phenylalanine or tyrosine. The fluorine atom can also participate in specific interactions, including weak hydrogen bonds or dipole-dipole interactions, potentially enhancing binding affinity and selectivity. nih.gov These studies provide hypotheses about the molecule's mechanism of action and guide the design of more potent analogs. eurekaselect.com
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Kinase (e.g., EGFR) | -8.5 | MET793, LYS745 | Hydrogen Bond, Hydrophobic |
| DNA Gyrase B | -7.9 | ASP73, ILE78 | Hydrogen Bond, van der Waals |
| Lanosterol 14α-demethylase | -9.1 | TYR132, HIS377 | π-π Stacking, Hydrogen Bond |
| Tubulin | -8.2 | CYS241, LEU248 | Hydrophobic, van der Waals |
Note: This table presents hypothetical docking results for this compound against common biological targets for thiazole derivatives, illustrating the typical output of such a study.
Prediction of Ligand-Target Binding Affinities
Computational methods are instrumental in predicting the binding affinity between a ligand, such as a this compound derivative, and its biological target. This predictive capability is crucial in the early stages of drug discovery for identifying promising candidates. frontiersin.orgnih.gov The strength of this interaction is often quantified as the binding affinity, which can be estimated using various in silico techniques. frontiersin.org These methods range from molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor, to more computationally intensive methods like free-energy simulations. nih.gov
Scoring functions (SFs) are a key component of this process, as they estimate the binding affinity between the ligand and its protein target. frontiersin.org These can be classical SFs with a predetermined functional form or target-specific SFs derived from energy calculations of the interacting compound. frontiersin.org Machine learning-based scoring functions have also emerged as a powerful tool, potentially offering more accurate predictions. nih.gov For instance, studies on benzothiazole derivatives have utilized molecular docking to predict binding affinities with enzymes like histone deacetylase (HDAC8), with some hybrid molecules showing lower binding energies (indicating higher affinity) than reference ligands like Vorinostat. uomustansiriyah.edu.iq
One study focused on hybrid molecules of benzothiazole linked with hydroxamic acid, predicting their binding affinities with the HDAC8 enzyme. The results, obtained through molecular docking studies, are summarized in the table below.
| Compound | Predicted Binding Affinity (ΔG, kcal/mol) |
| Compound 1 | -8.276 |
| Compound 2 | -10.093 |
| Compound 3 | -8.647 |
| Compound 4 | -6.315 |
| Compound 5 | -8.676 |
| Vorinostat (Reference) | -5.375 |
This table presents the predicted binding affinities of several benzothiazole hybrid molecules compared to a reference compound, Vorinostat. A lower ΔG value suggests a stronger binding affinity. uomustansiriyah.edu.iq
Elucidation of Binding Site Orientation and Specific Interaction Modes
Understanding how this compound and its derivatives orient themselves within a protein's binding site is fundamental to rational drug design. Computational techniques like molecular docking and molecular dynamics (MD) simulations are employed to visualize and analyze these interactions at an atomic level. mdpi.comnih.gov These methods can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. researchgate.netnih.gov
For example, a computational study on benzothiazole derivatives as inhibitors of Candida albicans N-myristoyltransferase explored the binding mode using flexible docking. nih.gov The study revealed various hydrophobic and hydrogen-bonding interactions between the inhibitors and the target enzyme. nih.gov Similarly, research on a benzothiazole derivative acting as an allosteric inhibitor for ERK2 and p38α MAP kinases used crystal structures and computational simulations to show distinct binding modes in the two kinases. nih.gov In one case, the compound formed a covalent bond with a cysteine residue, a detail crucial for understanding its selectivity. nih.gov
Key interactions often involve specific residues in the active site. For instance, in studies of inhibitors for Leishmania major Pteridine Reductase 1, non-covalent interaction calculations highlighted the importance of hydrogen bonds with water molecules and the NADP cofactor for maintaining the ligand in the active site. nih.gov
In Silico Assessment of Pharmacokinetic Properties (e.g., Blood-Brain Barrier Penetration)
In silico tools play a vital role in predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, including their ability to cross the blood-brain barrier (BBB). nih.govresearchgate.netscholasticahq.com Predicting BBB penetration is particularly important for developing drugs that target the central nervous system (CNS). scholasticahq.comarxiv.org The permeability of a compound across the BBB is often expressed as logBB (the logarithm of the ratio of the concentration of a compound in the brain to that in the blood). researchgate.net
Various computational models have been developed to predict logBB based on molecular descriptors. nih.gov These descriptors can include physicochemical properties like molecular weight (MW), lipophilicity (logP), the number of hydrogen bond donors (HBDs) and acceptors (HBAs), and the polar surface area (PSA). nih.gov Simple "rules of thumb" have been established, such as those derived from Lipinski's rule of five, suggesting optimal ranges for these properties for CNS drugs. nih.gov For example, a CNS drug should preferably have a molecular weight of ≤ 400 g/mol and a calculated logP of ≤ 5. nih.gov
More sophisticated prediction models utilize machine learning algorithms trained on large datasets of compounds with experimentally determined BBB permeability. scholasticahq.comarxiv.orguchicago.edu These models can achieve high accuracy in predicting whether a compound is likely to be CNS-positive or CNS-negative. nih.govscholasticahq.com For instance, a study on benzothiazole-hydroxamic acid hybrids predicted that all the synthesized molecules would have no penetration into the BBB. uomustansiriyah.edu.iq
General Physicochemical Property Ranges for CNS Drug Candidates
| Property | Preferred Range |
|---|---|
| Molecular Weight (MW) | ≤ 400-450 g/mol |
| LogP / LogD7.4 | ≤ 5 (range of 1-4 suggested) |
| Hydrogen Bond Acceptors (HBAs) | ≤ 7 |
| Hydrogen Bond Donors (HBDs) | ≤ 3 |
| Polar Surface Area (PSA) | < 90 Ų (or 60-70 Ų) |
This table outlines commonly accepted "rules of thumb" for molecular properties that favor a compound's ability to penetrate the blood-brain barrier, based on multiple studies. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chula.ac.thresearchgate.netrjptonline.org By identifying the physicochemical properties and structural features that influence a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized molecules. researchgate.netresearchgate.net
The development of a QSAR model involves several key steps, including dataset selection, calculation of molecular descriptors, model generation using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and rigorous model validation. researchgate.netresearchgate.net For benzothiazole derivatives, QSAR studies have been successfully applied to model various activities, including anticancer, cytotoxic, and antifungal effects. nih.govchula.ac.thresearchgate.net
For example, a group-based QSAR (G-QSAR) analysis of 41 benzothiazole derivatives identified structural fragments important for anticancer activity. The resulting model showed good statistical quality (r² = 0.81, q² = 0.75) and indicated that the presence of hydrophobic groups at a specific position (R1) would enhance the anticancer activity. chula.ac.thchula.ac.th Another study on benzothiazole derivatives as cytotoxic inhibitors used K-means clustering and PLS regression to develop significant QSAR models, highlighting that physicochemical descriptors largely influence the cytotoxic activity. researchgate.net The statistical robustness and predictive power of these models are assessed using various metrics, including the correlation coefficient (r²), cross-validation coefficient (q² or Q²), and external validation on a test set of molecules. researchgate.netnih.govresearchgate.net
Statistical Parameters from a G-QSAR Model for Anticancer Benzothiazole Derivatives
| Parameter | Value |
|---|---|
| r² (Correlation coefficient) | 0.81 |
| q² (Cross-validated r²) | 0.75 |
| pred_r² (r² for external test set) | 0.70 |
This table showcases the statistical validation parameters for a G-QSAR model, indicating its robustness and predictive capability for anticancer activity of benzothiazole derivatives. chula.ac.thchula.ac.th
Computational Approaches for Advanced Materials Science Applications (e.g., Organic Solar Cells)
Computational chemistry plays a crucial role in the design and characterization of novel organic materials for applications such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). urfu.ru Thiazole-based compounds, including benzothiazoles, are of interest in this field due to their electronic properties. urfu.ru Theoretical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to investigate the electronic structure and optical properties of these molecules. researchgate.net
For dye-sensitized solar cells (DSSCs), an effective dye sensitizer (B1316253) should have a highest occupied molecular orbital (HOMO) energy level lower than the redox potential of the electrolyte and a lowest unoccupied molecular orbital (LUMO) energy level higher than the conduction band of the semiconductor (e.g., TiO2). researchgate.net Computational studies can predict these energy levels, as well as other key parameters like the HOMO-LUMO gap, light-harvesting efficiency (LHE), and injection driving force, which are all critical for the performance of the solar cell. researchgate.net
Theoretical investigations of new thiazolothiazole-based D-π-A organic dyes have shown that TD-DFT calculations can reliably predict excitation energies and absorption spectra. researchgate.net By modifying the electron donor, acceptor, or π-spacer groups in the molecular structure, the HOMO and LUMO energy levels can be tuned to optimize the performance of the dye in a solar cell. researchgate.net These computational insights guide the synthesis of new materials with improved solar-to-electricity conversion efficiencies. researchgate.net
Medicinal Chemistry Applications and Biological Activity in Vitro Studies
General Overview of Pharmacological Activities Associated with Benzothiazoles and the Influence of Fluorine
The benzothiazole (B30560) scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of pharmacological activities. benthamscience.comnih.gov Derivatives of benzothiazole have been investigated for numerous therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. researchgate.netpensoft.net The incorporation of a fluorine atom onto the benzothiazole ring or its substituents is a strategic approach frequently employed in drug design to enhance the molecule's therapeutic potential. nih.govresearchgate.net Fluorine's unique properties can significantly modulate the biological activity of the parent compound. nih.govtandfonline.com
The introduction of fluorine into a molecule like benzothiazole can profoundly influence its physicochemical and pharmacokinetic properties. tandfonline.combohrium.com Due to its high electronegativity and small van der Waals radius (1.47 Å), fluorine can mimic a hydrogen atom while exerting powerful electronic effects. nih.govtandfonline.com
Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to permeate biological membranes. tandfonline.compharmacyjournal.org This enhanced membrane permeation can lead to better bioavailability and cellular uptake. tandfonline.com However, the effect is context-dependent, and in some cases, excessive lipophilicity can be a drawback. pharmacyjournal.org
Metabolic Stability: A common strategy in drug design is to replace a hydrogen atom at a metabolically vulnerable site with fluorine. bohrium.compharmacyjournal.org The carbon-fluorine (C-F) bond is significantly stronger (bond energy of ~105.4 kcal/mol) than a carbon-hydrogen (C-H) bond (~98.8 kcal/mol), making it more resistant to oxidative metabolism by enzymes like the cytochrome P450 family. nih.gov This can block metabolic "soft spots," leading to an increased half-life and systemic exposure of the drug. pharmacyjournal.org
Enhanced Target Binding: Fluorine's high electronegativity can alter the electron distribution within a molecule, affecting its pKa and dipole moment. tandfonline.combohrium.com This can lead to more favorable interactions with the target protein or enzyme. tandfonline.com Fluorine can act as a hydrogen bond acceptor and engage in electrostatic or dipole-dipole interactions, potentially increasing the binding affinity and potency of the compound. benthamscience.comresearchgate.net For example, a fluorine atom at the C-6 position of some antibacterial agents was found to improve gyrase-complex binding by 2- to 17-fold. tandfonline.com
Evaluation as Anti-Cancer Agents
Fluorinated benzothiazoles, including derivatives of 7-Fluorobenzo[d]thiazole, have been a focus of anticancer research due to their potent and often selective cytotoxic activity against various cancer cell lines. nih.govnih.govtandfonline.com The presence of the fluorine atom is often correlated with enhanced antiproliferative effects compared to their non-fluorinated analogues. nih.gov
A number of in vitro studies have demonstrated the efficacy of fluorinated benzothiazole derivatives against a panel of human cancer cell lines. For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has shown potent antiproliferative activity. nih.gov Other studies have highlighted that the placement of the fluorine atom can influence cytotoxicity, with substitution at the 7th position noted for enhancing the effect in certain derivatives. nih.govtandfonline.com
Fluorinated 2-aryl benzothiazoles have shown significant inhibitory activity against breast cancer cell lines, such as the estrogen receptor-positive (ER+ve) MCF-7 and the estrogen receptor-negative (ER-ve) MDA-MB-468 lines. nih.govrsc.org The activity of these compounds has also been confirmed in other cancer types, including lung, colon, and leukemia cell lines. nih.govtandfonline.comrsc.org
| Compound Type | Cancer Cell Line | Activity Metric | Observed Value (µM) | Reference |
|---|---|---|---|---|
| Fluorinated 2-aryl benzothiazole | MCF-7 (Breast) | GI₅₀ | 0.40 | nih.gov |
| Fluorinated 2-aryl benzothiazole | MCF-7 (Breast) | GI₅₀ | 0.57 | nih.gov |
| Fluorinated benzothiazole | MDA-MB-468 (Breast) | GI₅₀ | 0.20 - 0.50 | rsc.org |
| Pyrrolidine based imidazo benzothiazole (7-Fluoro derivative) | HepG2 (Liver) | Cytotoxicity Screen | Active at 4.0 | nih.govtandfonline.com |
| Pyrrolidine based imidazo benzothiazole (7-Fluoro derivative) | MCF-7 (Breast) | Cytotoxicity Screen | Active at 4.0 | nih.govtandfonline.com |
| Indole based hydrazine carboxamide benzothiazole | HT29 (Colon) | IC₅₀ | 0.015 | tandfonline.comresearchgate.net |
| Indole based hydrazine carboxamide benzothiazole | H460 (Lung) | IC₅₀ | 0.28 | tandfonline.comresearchgate.net |
| Indole based hydrazine carboxamide benzothiazole | A549 (Lung) | IC₅₀ | 1.53 | tandfonline.comresearchgate.net |
Research into the mechanism of action for anticancer benzothiazoles suggests multiple pathways are involved. A primary mechanism appears to be the induction of apoptosis, or programmed cell death. tandfonline.com Studies on certain fluorinated benzothiazole derivatives have shown they can induce apoptosis, which is characterized by specific cellular features. nih.gov For example, one 7-fluoro-substituted imidazo[2,1-b]benzothiazole derivative was found to enhance the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govtandfonline.com
In some "sensitive" cancer cell lines, the antiproliferative activity of fluorinated 2-(4-aminophenyl)benzothiazoles is linked to their metabolic activation by cytochrome P450 enzymes, specifically CYP1A1. nih.gov This metabolic process can lead to the formation of reactive species that bind to macromolecules like DNA, forming adducts and triggering cell death pathways. nih.gov Additionally, various benzothiazole derivatives have been found to interfere with critical signaling pathways involved in tumor growth and survival, including those regulated by kinases and hypoxia-inducible factors. researchgate.net Some compounds have also been shown to act as antimitotic agents, disrupting microtubule formation and thereby preventing cancer cell proliferation. pensoft.netresearchgate.net
Assessment of Anti-Microbial Activity
The benzothiazole nucleus is a core component of many compounds exhibiting significant antimicrobial properties. researchgate.net The strategic addition of fluorine to this scaffold has been explored as a method to enhance antibacterial efficacy and broaden the spectrum of activity. researchgate.net
Fluorobenzothiazole derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. researchgate.netresearchgate.net
Screening studies have tested these compounds against common Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. rsc.orgimedpub.com The results often indicate that the antibacterial activity is structure-dependent, with the nature and position of substituents on the benzothiazole ring influencing potency. researchgate.net For instance, certain N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl} derivatives showed moderate to significant inhibitory properties against S. aureus and promising activity against E. coli. researchgate.net The presence of fluorine is often considered crucial for this activity, potentially by increasing cell penetration or binding to bacterial enzymes. tandfonline.com
| Compound Class | Bacterial Strain | Gram Stain | Observed Activity | Reference |
|---|---|---|---|---|
| Fluorobenzothiazole derivatives | Staphylococcus aureus | Positive | Moderate to Significant | researchgate.net |
| Fluorobenzothiazole derivatives | Escherichia coli | Negative | Promising | researchgate.net |
| Thiazole-based 5-fluoroindole hybrids | Bacillus subtilis | Positive | Moderate | rsc.org |
| Thiazole-based 5-fluoroindole hybrids | Pseudomonas putida | Negative | Moderate | rsc.org |
| Fluorobenzothiazole sulphonamides | Gram-positive bacteria | Positive | Active | researchgate.net |
| Fluorobenzothiazole sulphonamides | Gram-negative bacteria | Negative | Active | researchgate.net |
Antifungal Properties and Efficacy
The benzothiazole nucleus is a recognized pharmacophore in the development of antifungal agents. While specific data on this compound is limited, studies on related fluorobenzothiazole derivatives demonstrate notable in vitro efficacy against various fungal pathogens.
One study investigated a series of 2-amino-6-fluoro-7-chloro-(1,3)benzothiazole derivatives linked with imidazolinones. The antifungal activity was assessed using the minimum inhibitory concentration (MIC) method, with Griseofulvin as the standard reference drug. The results, presented as MIC values, indicate the potential of these fluorinated benzothiazoles in combating fungal infections. researchgate.net Another study on 6-amino-2-n-pentylthiobenzothiazole (APB) demonstrated its efficacy against 26 strains of Candida. For 17 of these strains, the half-maximal inhibitory concentration (IC50) was at or below 40 µmol/ml, indicating significant antifungal potential. nih.gov
Table 1: Antifungal Activity of Benzothiazole Derivatives
| Compound Class | Fungal Strains | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Fluorobenzothiazole-Imidazolinones | Various Fungi | MIC | Data provided as MIC values | researchgate.net |
Proposed Mechanisms of Antimicrobial Action
The antimicrobial effects of benzothiazole derivatives are attributed to their ability to interact with multiple crucial cellular targets within pathogens. mdpi.com Research suggests these compounds can inhibit enzymes essential for vital processes like cell wall synthesis, DNA replication, and the biosynthesis of necessary molecules. mdpi.combenthamdirect.com
Key proposed mechanisms include:
Enzyme Inhibition: Benzothiazoles have been shown to inhibit several key bacterial and fungal enzymes:
Dihydroorotase: This enzyme is crucial for the survival of bacteria like S. aureus and fungi. Certain benzothiazoles have demonstrated potent inhibitory activity against E. coli dihydroorotase. mdpi.com
DNA Gyrase: This enzyme is a target for antibacterial action, and some benzothiazole derivatives have shown potent inhibition. nih.gov
Dihydropteroate Synthase: Inhibition of this enzyme disrupts the folate biosynthesis pathway, which is essential for microbial survival. mdpi.comnih.gov
Uridine Diphosphate-N-acetyl Enolpyruvyl Glucosamine Reductase (MurB): This enzyme is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov
LD-Carboxypeptidase: Docking studies predict that this enzyme, which is involved in peptidoglycan recycling, is a likely target for benzothiazolylthiazolidin-4-one derivatives. nih.gov
Membrane Disruption: Some studies indicate that benzothiazole compounds may exert their antifungal effect by disrupting the integrity of the fungal cell membrane. This is evidenced by an observed increase in the leakage of DNA and proteins from A. niger spores when treated with these compounds. mdpi.com
Cholinesterase Inhibition Studies
Derivatives of fluorobenzothiazole are being explored as potential therapeutic agents for Alzheimer's disease due to their ability to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
A study focused on a series of 2-substituted 6-fluorobenzo[d]thiazole carbamates, which were evaluated for their ability to inhibit both AChE and BChE. nih.gov Similarly, another investigation into benzothiazolone derivatives found that many of the tested compounds showed higher inhibitory activity against BChE than AChE. One derivative, M13, was identified as the most potent BChE inhibitor with a half-maximal inhibitory concentration (IC50) of 1.21 μM. mdpi.com Another study on fluoro-chalcone derivatives also identified a potent AChE inhibitor, compound 3l, with an IC50 value of 0.21 ± 0.03 μmol/L. nih.gov
Table 2: Cholinesterase Inhibition by Fluorobenzothiazole and Related Derivatives
| Compound Class | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| 2-substituted 6-fluorobenzo[d]thiazoles | AChE & BChE | Not specified | nih.gov |
| Benzothiazolone derivative (M13) | BChE | 1.21 | mdpi.com |
| Benzothiazolone derivative (M2) | BChE | 1.38 | mdpi.com |
Anti-Inflammatory Activities
The anti-inflammatory potential of the benzothiazole scaffold is well-documented, with many derivatives showing promise as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes. researchgate.net
Research into 1,4-benzoxazine derivatives, which share structural similarities, identified compounds with significant COX-2 inhibition. For instance, compounds 3e, 3f, 3r, and 3s displayed IC50 values ranging from 0.57 to 0.72 μM. rsc.org Another study on isoxazole derivatives, which also possess anti-inflammatory properties, found that compounds C6, C5, and C3 were potent COX-2 inhibitors with IC50 values of 0.55 ± 0.03 µM, 0.85 ± 0.04 µM, and 0.93 ± 0.01 µM, respectively. nih.gov These findings suggest that fluorobenzothiazole derivatives could also exhibit potent and selective COX-2 inhibition, a key mechanism for anti-inflammatory action. nih.govresearchgate.netmdpi.com
Anti-Tubercular Research and Mechanistic Insights
Benzothiazole derivatives have emerged as a promising class of compounds in the search for new anti-tubercular agents, showing activity against drug-sensitive, multi-drug resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.govnih.gov
One study on pyrimidine-tethered benzothiazole hybrids found several compounds with high activity against a drug-sensitive strain (ATCC 25177), with Minimum Inhibitory Concentration (MIC) values ranging from 0.24 to 0.98 µg/mL. tandfonline.com Notably, compounds 5c and 15 were also highly effective against MDR and XDR strains, with MICs of 0.98 µg/mL and 3.9 µg/mL for the respective strains. nih.govtandfonline.com Another series of guanidinyl benzothiazole derivatives also showed excellent activity, with some compounds exhibiting an MIC of 1.6 µg/mL. benthamdirect.com
The proposed mechanism of action for many of these derivatives is the inhibition of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis. benthamdirect.com Other research suggests that benzothiazoles can enhance the permeability of the mycobacterial cell envelope, which may contribute to their efficacy and potential for synergistic use with other antibiotics. life-science-alliance.org
Table 3: Anti-Tubercular Activity of Benzothiazole Derivatives against M. tuberculosis
| Compound Class | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrimidine-benzothiazole hybrid (5c) | Drug-sensitive | 0.24 | nih.govtandfonline.com |
| Pyrimidine-benzothiazole hybrid (5c) | MDR | 0.98 | nih.govtandfonline.com |
| Pyrimidine-benzothiazole hybrid (5c) | XDR | 3.9 | nih.govtandfonline.com |
| Pyrimidine-benzothiazole hybrid (15) | Drug-sensitive | 0.48 | nih.govtandfonline.com |
| Pyrimidine-benzothiazole hybrid (15) | MDR | 1.95 | nih.govtandfonline.com |
| Pyrimidine-benzothiazole hybrid (15) | XDR | 7.81 | nih.govtandfonline.com |
Anti-Malarial Activity Assessments
Derivatives of benzothiazole are recognized as promising candidates for the development of new anti-malarial drugs. researchgate.net In vitro studies have demonstrated their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
The anti-malarial action of these compounds is often linked to their ability to inhibit crucial parasite enzymes. researchgate.net While specific IC50 values for this compound are not detailed in the available literature, related heterocyclic compounds have shown significant potency. For example, a (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone derivative exhibited a potent IC50 of 0.28 μM against the drug-sensitive 3D7 strain of P. falciparum. researchgate.net Another study on a new artemisinin derivative, FM-AZ, reported an IC50 of 12 nM. mdpi.com These findings underscore the potential of heterocyclic scaffolds, including fluorobenzothiazoles, in anti-malarial drug discovery. malariaworld.orgnih.gov
Antioxidant Activity Evaluation
Fluorobenzothiazole derivatives have been evaluated for their antioxidant properties, primarily through in vitro assays that measure their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this evaluation, where a lower IC50 value indicates higher antioxidant potency. nih.gov
Studies on related heterocyclic structures highlight the potential of these compounds. For example, certain fluorophenyl-isoxazole-carboxamide derivatives demonstrated high antioxidant potency in the DPPH assay, with compounds 2a and 2c showing IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, which was significantly more potent than the standard, Trolox (IC50 = 3.10 ± 0.92 µg/ml). nih.gov The antioxidant activity is often classified based on the IC50 value, with values below 50 µg/mL considered very powerful. researchgate.net While specific data for this compound is not available, the general antioxidant potential of related heterocyclic systems is well-established. science.govjaper.in
Table 4: DPPH Radical Scavenging Activity of Related Heterocyclic Compounds
| Compound | IC50 (µg/ml) | Antioxidant Potency | Reference |
|---|---|---|---|
| Fluorophenyl-isoxazole-carboxamide (2a) | 0.45 ± 0.21 | Very Powerful | nih.gov |
| Fluorophenyl-isoxazole-carboxamide (2c) | 0.47 ± 0.33 | Very Powerful | nih.gov |
Lack of Specific Research Data on this compound as a Biological Probe Prevents Detailed Analysis
Initial research into the specific applications of the chemical compound this compound as a biological probe has revealed a significant scarcity of available scientific literature. Despite targeted searches for its use in investigating enzyme interactions, elucidating cellular pathways, and its application as a fluorescent probe, no dedicated studies detailing these aspects for this particular fluorinated benzothiazole isomer could be identified.
The current body of scientific research accessible through public databases focuses more broadly on other isomers, such as 5-fluorobenzothiazole and 6-fluorobenzothiazole, or on the benzothiazole scaffold in general. These studies highlight the diverse biological activities of the broader benzothiazole family, including their roles as enzyme inhibitors and components of fluorescent probes for various biological targets. However, this information does not directly address the specific characteristics and applications of the 7-fluoro isomer as stipulated.
Consequently, a detailed and scientifically accurate article focusing solely on the development of this compound as a biological probe, as outlined in the requested sections, cannot be generated at this time. The absence of specific data on its interaction with enzymes, its role in tracking cellular pathways, and its unique fluorescent properties makes it impossible to provide the in-depth analysis and data tables required. Further empirical research focusing specifically on this compound is necessary to fill this knowledge gap.
Structure Activity Relationship Sar Studies of Fluorinated Benzothiazoles
Influence of Fluorine Substitution Position on Biological Activity and Selectivity
The position of the fluorine atom on the benzothiazole (B30560) nucleus is a critical determinant of the compound's biological activity and selectivity. The introduction of fluorine, the most electronegative element, can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with target proteins. documentsdelivered.comnih.gov These modifications, in turn, have profound consequences on the pharmacological profile. nih.gov
Systematic SAR studies have demonstrated that the location of substituents on the benzene (B151609) ring portion of the benzothiazole scaffold is crucial in governing antibacterial and anticancer activity. documentsdelivered.com For instance, research on N-alkylbromo-benzothiazoles as cytotoxic agents found that the presence of a strongly electron-withdrawing fluorine atom at position-6 enhances cytotoxicity against specific cancer cell lines. documentsdelivered.com One such 6-fluoro benzothiazole derivative exhibited higher potency against the leukemia THP-1 cancer cell line than the conventional anticancer agent mitomycin-C, marking it as a promising lead compound. documentsdelivered.com
Conversely, a comparative study of halogenated benzothiazoles noted that a chlorine atom at the 6th position resulted in a more significant increase in bioactivity compared to a fluorine substitution at the 5th position, highlighting the subtle interplay between the type of halogen and its placement. mdpi.com The presence of a fluorine moiety is often essential for growth-inhibitory activity, as its removal or replacement with other halogens can diminish or eliminate the inhibitory capacity of the molecule. documentsdelivered.com These findings underscore the importance of the substitution pattern on the benzene ring, where the position of the fluorine atom can be the deciding factor in a compound's potency and therapeutic potential. documentsdelivered.com
Role of Substituents at Position 2 of the Benzothiazole Scaffold in Modulating Activity
Position 2 of the benzothiazole ring is a key site for chemical modification, and the nature of the substituent at this position plays a pivotal role in modulating biological activity. A wide array of functional groups and structural motifs have been introduced at C2, leading to compounds with diverse pharmacological profiles, including anticancer and anti-inflammatory effects. mdpi.comnih.gov
One area of focus has been the development of 2-amino benzothiazole derivatives. Studies have shown that compounds such as 7-chloro-N-(2, 6-dichlorophenyl) benzo[d] thiazole-2-amine demonstrate promising anticancer activity. mdpi.com Further exploration of this scaffold led to the identification of related compounds, like 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine, which significantly inhibited the proliferation of A431, A549, and H1299 cancer cells. mdpi.com This particular compound was also found to decrease the activity of inflammatory cytokines IL-6 and TNF-α and inhibit cancer cell migration by blocking both AKT and ERK signaling pathways. mdpi.com
The introduction of amide functionalities at the 2-amino position has also been a successful strategy. For example, N-(6-fluorobenzo[d]thiazol-2-yl)benzamide and its 2,6-dichloro-substituted analogue have been synthesized and characterized as part of the ongoing search for novel anticancer agents. mdpi.com Quantitative structure-activity relationship (QSAR) studies have also been applied to series of 2-piperazino-benzothiazoles and substituted 2-(4-aminophenyl) benzothiazoles to elucidate the structural requirements for antitumor activity. nih.gov These studies help in rationally designing new derivatives with enhanced potency against various cancer cell lines, including sensitive breast tumors. nih.gov
The table below summarizes the activity of selected 2-substituted benzothiazole derivatives.
| Compound ID | 2-Position Substituent | 6-Position Substituent | Biological Activity |
| Compound A | -NH-(4-nitrobenzyl) | -Cl | Inhibits A431, A549, H1299 cell proliferation; Decreases IL-6, TNF-α mdpi.com |
| Compound B | -NH-benzamide | -F | Characterized as potential anticancer agent mdpi.com |
| Compound C | -NH-(2,6-dichlorobenzamide) | -F | Characterized as potential anticancer agent mdpi.com |
| Compound D | -NH-(2,6-dichlorophenyl) | -Cl (at position 7) | Promising anticancer activity against HOP-92 lung cancer cell line mdpi.com |
Impact of Other Substituent Groups (e.g., Hydroxy, Methyl, Halogen, Amide Moieties) on SAR
Beyond the fluorine atom and C2-substituents, the introduction of other functional groups onto the benzothiazole scaffold provides another layer of modulation for the structure-activity relationship. The presence, type, and position of these groups can fine-tune the electronic and steric properties of the molecule, influencing its interaction with biological targets.
Electron-withdrawing groups, in particular, have a marked effect on biological activity. documentsdelivered.com In addition to fluorine, halogens like chlorine have been shown to significantly impact the potency of benzothiazole derivatives. As mentioned, a chlorine at position-6 can confer potent bioactivity. mdpi.com The strategic placement of multiple halogen atoms is also a common strategy; for example, dichlorophenyl groups attached to the 2-amino position have yielded compounds with significant anticancer potential. mdpi.com
Nitro groups, another powerful electron-withdrawing moiety, have also been incorporated into designs. The presence of a nitro group on a benzyl substituent attached at the C2-amino position was a feature of a highly active compound (B7) that inhibited multiple cancer cell lines and key signaling pathways. mdpi.com Similarly, trifluoromethyl groups (a bioisostere of the methyl group but with strong electron-withdrawing properties) are of particular interest in modulating metabolic stability and activity. academie-sciences.fr
Correlation between Physicochemical Parameters and Observed Biological Activity
The biological activity of fluorinated benzothiazoles is intrinsically linked to their physicochemical properties. Parameters such as lipophilicity, electronic effects, and steric factors govern a drug's ability to cross cell membranes, bind to its target, and undergo metabolism. Fluorination is a key strategy used to modulate these properties.
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter. The introduction of fluorine can significantly alter a compound's logP, which in turn affects its membrane permeability and ability to reach its site of action. While octanol is a simplified model for a cell membrane, studies have shown a general correlation between logP and the membrane molar partition coefficient (Kp). Fluorination strategies that modulate logP have been shown to cause concurrent changes in membrane permeability, which can be crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADMET) profile.
Quantitative structure-activity relationship (QSAR) studies provide a formal framework for correlating such physicochemical parameters with biological activity. nih.gov In these studies, various calculated descriptors representing the steric, electronic, and hydrophobic properties of a molecule are statistically correlated with its observed biological activity. For benzothiazole derivatives, QSAR models have identified key parameters contributing to anticancer activity, such as the steric parameter (molar refractivity) of a substituent and the net charge on specific atoms, along with the hydrophobic parameter (logP) of the entire molecule. documentsdelivered.com The effect of substituents on the frontier molecular orbitals (HOMO/LUMO energies) can also be studied to understand how modifications tune the electronic and charge transport properties of the compounds.
The table below illustrates the relationship between fluorination and lipophilicity.
| Fluorination Motif | Change in Lipophilicity (logP) | Implication for Biological Activity |
| Single Fluorine Atom | Can increase or decrease logP depending on molecular context | Modulates membrane partitioning and permeability |
| Trifluoromethyl Group | Generally increases logP | Enhances metabolic stability and binding affinity academie-sciences.fr |
Methodological Approaches to Address Contradictory Bioactivity Data in SAR Studies
In the course of structure-activity relationship studies, it is not uncommon to encounter contradictory or unexpected bioactivity data. Certain compounds may exhibit significantly higher or lower activity than predicted by an established SAR trend, or different assays may yield conflicting results. Addressing these discrepancies is crucial for refining predictive models and advancing drug discovery programs.
One primary set of methodologies for handling such data involves the robust development and validation of Quantitative Structure-Activity Relationship (QSAR) models. A well-constructed QSAR model relies on several key stages: careful data collection and curation, calculation of relevant molecular descriptors, model generation using statistical techniques, and rigorous validation. Validation is particularly critical and is divided into two main types:
Internal Validation: Techniques like leave-one-out (LOO) cross-validation assess the model's robustness and predictive power using the training data itself. documentsdelivered.com
External Validation: The model's ability to predict the activity of new, unseen compounds is tested using an external dataset (the test set) that was not used in model development. This is considered the most stringent test of a model's predictive reliability.
When outliers or contradictory data points are identified, specific statistical methods can be employed. One proposed scheme for identifying outliers in QSAR studies of benzothiazole derivatives involves using the "leave-one-out" cross-validation coefficient (q²n-i). documentsdelivered.com By systematically removing one compound at a time and recalculating the model, researchers can identify specific molecules that disproportionately influence or deviate from the model, flagging them for further investigation. Excluding such validated outliers can lead to a more statistically significant and predictive optimal equation. documentsdelivered.com
Furthermore, computational approaches such as "SAR transfer" analysis offer a structure-guided method to explore and understand SAR data across different compound series. mdpi.com By using 3D molecular fragmentation and recombination schemes based on crystallographic data, this method can identify alternative substituents and cores, potentially explaining why certain structural modifications lead to unexpected activity changes and helping to reconcile data across different but related chemical scaffolds. mdpi.com These rigorous validation and analytical techniques are essential for building reliable SAR models and making informed decisions in lead optimization.
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Methodologies for Structural Diversification
Future research will likely focus on the development of more efficient, environmentally friendly, and versatile synthetic routes to 7-Fluorobenzo[d]thiazole and its analogs. Traditional methods for benzothiazole (B30560) synthesis often involve harsh reaction conditions, toxic solvents, and generate significant waste. airo.co.in The principles of green chemistry are increasingly being applied to address these challenges.
Emerging sustainable approaches that could be adapted for the synthesis of this compound derivatives include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. For instance, the condensation of 2-aminothiophenols with aldehydes can be accelerated under microwave irradiation. airo.co.inresearchgate.net
Use of green solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids is a key focus. airo.co.in Reactions in aqueous media are particularly desirable for their low cost and minimal environmental impact. orgchemres.org
Catalysis: The development of novel catalysts, including reusable heterogeneous catalysts and biocatalysts like laccases, can enhance reaction efficiency and selectivity under milder conditions. airo.co.inmdpi.com
One-pot reactions: Designing multi-step syntheses to occur in a single reaction vessel improves efficiency and reduces waste from intermediate purification steps. mdpi.com
These methodologies will facilitate the creation of diverse libraries of this compound derivatives with a wide range of substituents, enabling a more thorough exploration of their structure-activity relationships (SAR).
Advanced Computational Design and High-Throughput Screening of Novel Derivatives
The integration of computational tools is revolutionizing the process of drug discovery and materials design. For this compound, these approaches can accelerate the identification of new derivatives with desired properties.
Computational Design: Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can be employed to predict the interaction of this compound derivatives with biological targets. jddhs.comjddhs.comresearchgate.net These in silico methods help in prioritizing compounds for synthesis, thereby saving time and resources. ua.es For example, virtual screening has been used to identify potential benzothiazole-based inhibitors for various enzymes. wjarr.comfrontiersin.org
High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against biological targets to identify "hits." mdpi.com The synergy between computational design and HTS is powerful; computational methods can be used to design focused libraries of this compound derivatives that are more likely to yield active compounds in HTS campaigns. mdpi.com
The application of artificial intelligence (AI) and machine learning is also a growing trend, with algorithms being developed to predict the biological activity and physicochemical properties of novel compounds with increasing accuracy. jddhs.comresearchgate.net
Development of this compound and its Analogues as Lead Scaffolds for Emerging Therapeutic Areas
The benzothiazole core is a "privileged scaffold" in medicinal chemistry, appearing in drugs with a wide range of therapeutic applications. nih.govbenthamscience.com The introduction of a fluorine atom at the 7-position can enhance properties such as metabolic stability and binding affinity. Future research will likely explore the potential of this compound derivatives in several emerging therapeutic areas:
Neurodegenerative Diseases: Benzothiazole derivatives are being investigated for the treatment of conditions like Alzheimer's disease. nih.gov Riluzole, a 2-aminobenzothiazole (B30445) derivative, is already used to treat amyotrophic lateral sclerosis (ALS). nih.govmdpi.com Future work could focus on designing 7-fluorinated analogs with improved neuroprotective properties, potentially targeting enzymes like monoamine oxidase B (MAO-B) or acting as multi-target-directed ligands. nih.govmdpi.com
Oncology: The anticancer potential of benzothiazole derivatives is well-documented. nih.gov Structure-activity relationship (SAR) studies have indicated that the presence of a fluorine atom at the 7th position can enhance cytotoxicity against cancer cells. nih.gov Future research could focus on developing this compound derivatives as selective inhibitors of cancer-related kinases or as agents that induce apoptosis in tumor cells.
Infectious Diseases: Benzothiazole derivatives have shown promise as antimicrobial and antifungal agents. nih.govdntb.gov.ua Research into this compound analogs could lead to the development of new treatments for drug-resistant infections.
Integration of In Silico and In Vitro Approaches for Deeper Mechanistic Elucidation
A key future direction is the seamless integration of computational (in silico) and experimental (in vitro) methods to gain a deeper understanding of how this compound derivatives exert their biological effects. jddhs.comjddhs.com This synergistic approach creates an iterative loop where computational predictions guide experimental work, and the results from experiments are used to refine and improve the computational models. researchgate.net
This integrated workflow can be applied to:
Target Identification: In silico target fishing can predict potential biological targets for active compounds, which can then be validated experimentally. nih.gov
Mechanism of Action: Molecular docking and dynamics simulations can provide insights into the binding modes of this compound derivatives with their targets. nih.gov These computational hypotheses can then be tested through in vitro assays, such as enzyme inhibition studies or cell-based assays.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. frontiersin.orgmdpi.comnih.gov
Application as Ligands in Coordination Chemistry for Enhanced Bioactivity and Catalysis
The nitrogen and sulfur atoms in the benzothiazole ring make it an excellent ligand for coordinating with metal ions. mdpi.com The formation of metal complexes with this compound and its derivatives can lead to compounds with enhanced or novel biological activities and catalytic properties.
Enhanced Bioactivity: Coordination of benzothiazole-based ligands to metals like cobalt, ruthenium, or copper can result in complexes with potent antimicrobial, anticancer, and DNA-interacting properties. mdpi.combiointerfaceresearch.com The metal center can play a crucial role in the mechanism of action, and the 7-fluoro substituent could further modulate the electronic properties and stability of the complex.
Catalysis: Metal complexes of benzothiazole derivatives have potential applications as catalysts in organic synthesis. The electronic properties of the ligand, influenced by the 7-fluoro group, can tune the reactivity and selectivity of the metal center.
Bioimaging: Metal complexes, for instance with Copper-64, can be designed as imaging agents for techniques like Positron Emission Tomography (PET), as has been demonstrated with other benzothiazole derivatives for imaging amyloid plaques in Alzheimer's disease. rsc.org
Investigation of Potential in Materials Science Beyond Medicinal Chemistry (e.g., Polymers for Organic Electronics, Optoelectronic Devices)
The unique electronic and photophysical properties of the benzothiazole scaffold make it a promising building block for advanced materials. The introduction of fluorine can significantly impact these properties, making this compound an attractive candidate for materials science research.
Organic Electronics: Benzothiazole derivatives are being investigated for use in organic semiconductor materials for applications in organic field-effect transistors (OFETs) and organic thin-film transistors (OTFTs). nih.gov Fluorination is a known strategy to lower the HOMO and LUMO energy levels of organic materials, which can be beneficial for charge injection and transport. nih.gov
Optoelectronic Devices: The luminescent properties of benzothiazole derivatives make them suitable for use in organic light-emitting diodes (OLEDs). research-nexus.netrsc.org The specific emission color can be tuned by modifying the chemical structure. rsc.org this compound-based materials could be explored for their potential to create efficient and stable emitters for next-generation displays and lighting. The non-planar configurations often adopted by benzothiazole derivatives can be crucial for their performance in these devices. research-nexus.net
The future of this compound research is rich with possibilities. By leveraging interdisciplinary approaches that combine sustainable chemistry, advanced computational tools, and a broad exploration of applications from medicine to materials, the full potential of this versatile chemical scaffold can be realized.
Q & A
Q. What are the common synthetic routes for 7-Fluorobenzo[d]thiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via cyclization or halogenation of precursor molecules. For example:
- Halogenation : Fluorination of benzo[d]thiazole derivatives using agents like Selectfluor™ under anhydrous conditions (e.g., DMF at 80°C) .
- Cyclization : Condensation of 2-aminothiophenol derivatives with fluorinated carbonyl compounds in the presence of Lewis acids (e.g., ZnCl₂) .
- Key Factors : Temperature control (70–100°C), solvent polarity (DMF vs. THF), and catalyst selection (e.g., Pd/C for dehalogenation) critically affect yield (50–85%) and purity (>90%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : -NMR identifies aromatic protons (δ 7.2–8.4 ppm) and fluorine coupling patterns. -NMR confirms fluorine substitution (δ -110 to -120 ppm) .
- IR : Absorbance bands at 1630–1670 cm (C=N stretching) and 750–800 cm (C-F bending) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 167.03) .
Q. What preliminary biological assays are used to evaluate this compound’s bioactivity?
- Methodological Answer :
- Antimicrobial Testing : Broth microdilution (MIC assays) against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., A549 lung carcinoma) with IC values reported .
- Anti-inflammatory Activity : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
- Methodological Answer :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO) at the 6-position enhances antimicrobial activity (MIC reduced by 50% vs. parent compound) .
- Heterocycle Fusion : Fusing imidazo[2,1-b]thiazole improves metabolic stability (e.g., t > 6 hours in liver microsomes) .
- Data Table :
| Substituent Position | Functional Group | Biological Activity (IC, μM) |
|---|---|---|
| 6-NO | Electron-withdrawing | 2.1 (A549 cells) |
| 5-OCH | Electron-donating | 8.7 (A549 cells) |
Q. What computational strategies are used to predict this compound’s binding modes with biological targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., pantothenate synthetase in Mycobacterium tuberculosis) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- QSAR Models : CoMFA/CoMSIA to correlate substituent hydrophobicity with anti-TB activity (R > 0.8) .
Q. How can contradictory data on this compound’s reactivity be resolved?
- Methodological Answer :
- Controlled Replication : Standardize solvent (e.g., DMSO vs. DMF) and temperature (25°C vs. 80°C) to assess divergent reaction outcomes .
- Mechanistic Probes : Isotopic labeling (e.g., ) to trace oxygen incorporation during oxidation .
- Collaborative Validation : Multi-lab studies to confirm reproducibility of anti-inflammatory activity (e.g., COX-2 IC discrepancies < 10%) .
Q. What strategies optimize multi-step synthesis of this compound derivatives for scale-up?
- Methodological Answer :
- Solvent-Free Methods : Eaton’s reagent (PO/MsOH) for Friedel-Crafts acylation, achieving 90–96% yield .
- Flow Chemistry : Continuous reactors to minimize intermediates and reduce purification steps .
- Green Chemistry : Microwave-assisted synthesis reduces reaction time (30 minutes vs. 12 hours) with comparable yields (85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
